Ethyl 2-(methylamino)pentanoate
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 2-(methylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6-7(9-3)8(10)11-5-2/h7,9H,4-6H2,1-3H3 |
InChI Key |
WZFFTVUDLJSSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)NC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ethyl 2-oxopentanoate
One of the most common routes to prepare ethyl 2-(methylamino)pentanoate involves reductive amination of ethyl 2-oxopentanoate (the corresponding keto ester) with methylamine. The general procedure is:
- Starting materials: Ethyl 2-oxopentanoate and methylamine.
- Reaction conditions: The keto ester is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over Pd/C.
- Mechanism: The carbonyl group of the keto ester condenses with methylamine to form an imine intermediate, which is subsequently reduced to yield the amino ester.
This method provides good yields and high purity of the target compound, as it avoids protection/deprotection steps and uses mild conditions.
Alkylation of Ethyl 2-aminopentanoate
Another synthetic route involves the alkylation of ethyl 2-aminopentanoate with methyl iodide or methyl sulfate:
- Starting materials: Ethyl 2-aminopentanoate and methylating agent (e.g., methyl iodide).
- Reaction conditions: The amino ester is treated with the methylating agent under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as tetrahydrofuran (THF).
- Outcome: Selective N-methylation of the amino group yields this compound.
This method requires careful control to avoid over-alkylation or side reactions.
Esterification of 2-(methylamino)pentanoic acid
This compound can also be prepared by esterification of 2-(methylamino)pentanoic acid:
- Starting materials: 2-(methylamino)pentanoic acid.
- Reaction conditions: Acid-catalyzed esterification using ethanol and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux.
- Purification: The ester is isolated by extraction and purified by distillation or chromatography.
This classical method is straightforward but may require protection of the amino group to prevent side reactions.
Example from Patent Literature
A patent (CN116143586A) describes multi-step preparation methods related to alkylated pentanoic acid derivatives, which can be adapted for this compound synthesis:
| Step | Description | Key Reagents | Conditions | Yield/Purity |
|---|---|---|---|---|
| 1 | Preparation of 2-cyanovalerate via alkylation of cyanoacetate | Cyanoacetate, bromopropane, alkaline methanol solution | 50-60 °C, reflux | High yield, pure intermediate |
| 2 | Methylation to 2-cyano-2-methyl valerate | 2-cyanovalerate, methyl iodide, alkaline methanol | 50-60 °C, reflux | High yield |
| 3 | Hydrolysis to 2-cyano-2-methyl valeric acid | Sodium hydroxide aqueous solution | 60-70 °C | 90% yield, 98% purity |
| 4 | Conversion to nitrile by distillation | Heating to 140-190 °C | Distillation | 61% yield, 99% purity |
While this patent focuses on related nitrile and acid derivatives, the methodology for alkylation and esterification can be adapted for this compound synthesis by substituting appropriate amines and ester groups.
Research Outcomes and Analytical Data
Spectroscopic Characterization
Typical characterization data for this compound include:
| Technique | Data Example |
|---|---|
| ^1H NMR (CDCl3) | Signals corresponding to ethyl ester group (triplet ~1.2 ppm, quartet ~4.1 ppm), methylamino group (singlet ~2.2-2.5 ppm), and pentanoate chain methylene protons |
| ^13C NMR | Carbonyl carbon ~170-175 ppm, ester alkyl carbons ~14-60 ppm, methylamino carbon ~30-40 ppm |
| IR Spectroscopy | Ester C=O stretch ~1735 cm^-1, N-H stretch ~3300 cm^-1 |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |
These data confirm the structure and purity of the compound synthesized by the above methods.
Purification and Yield
- Typical yields for reductive amination and alkylation methods range from 60% to 85%.
- Purification is commonly achieved by silica gel column chromatography or distillation under reduced pressure.
- High purity (>95%) is attainable, suitable for further synthetic applications or biological testing.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Ethyl 2-oxopentanoate + methylamine | NaBH3CN or H2/Pd-C | Mild, room temp to reflux | High selectivity, mild conditions | Requires handling of reducing agents |
| Alkylation | Ethyl 2-aminopentanoate + methyl iodide | NaH or K2CO3 | Aprotic solvent, 60-70 °C | Direct N-methylation | Risk of over-alkylation |
| Esterification | 2-(methylamino)pentanoic acid + ethanol | H2SO4 or p-TsOH | Reflux | Simple, classical method | Possible side reactions, need for protection |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The methylamino group may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key Differences :
- Polarity: Ethyl 2-(methylamino)pentanoate is more polar than ethyl pentanoate due to the amino group, facilitating solubility in polar solvents.
- Reactivity: The methylamino group at the 2nd position may participate in nucleophilic reactions, unlike ethyl 4-(methylamino)pentanoate, where steric hindrance could reduce reactivity.
Amino-Substituted Esters with Pharmaceutical Relevance
Key Insights :
- Bioactivity: The presence of aromatic or heterocyclic groups (e.g., benzamido, pyrimidinyl) enhances binding to biological targets, as seen in . This compound’s simpler structure may limit such interactions but could serve as a scaffold for further derivatization.
- Synthetic Complexity: Multi-step synthesis is required for pyrimidine-containing analogs , whereas this compound’s synthesis is likely less complex.
Combustion and Aroma-Active Esters
Comparison with this compound:
- Combustion: Ethyl pentanoate’s well-studied oxidation kinetics (e.g., jet-stirred reactor data ) suggest that amino-substituted variants may exhibit altered reactivity due to nitrogen-containing intermediates.
- Aroma Release: Ethyl pentanoate’s oral release increases with ethanol concentration due to reduced matrix affinity . This compound’s higher polarity (lower log P) could further enhance release in alcoholic beverages.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(methylamino)pentanoate, and how can reaction yields be optimized?
Methodological Answer: this compound can be synthesized via esterification or reductive amination. A common approach involves:
- Step 1: Reacting pentanoic acid derivatives with ethanol under acid catalysis to form the ester backbone.
- Step 2: Introducing the methylamino group via nucleophilic substitution or catalytic hydrogenation of nitriles.
- Optimization: Adjusting solvent polarity (e.g., THF vs. ethanol) and temperature (50–80°C) improves yields. Protecting groups (e.g., Boc) may prevent side reactions during amination .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm ester and methylamino groups. For example, the methylamino proton appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (CHNO, theoretical 159.13 g/mol).
- Chromatography: HPLC with a C18 column assesses purity (>98% for research-grade samples) .
Advanced Research Questions
Q. How can kinetic modeling elucidate the oxidation pathways of this compound in combustion studies?
Methodological Answer:
- Experimental Setup: Use a jet-stirred reactor (JSR) at 10 atm and 560–1160 K to measure species concentration profiles under varying equivalence ratios (0.6–2.0) .
- Mechanism Development: Construct a detailed kinetic scheme (e.g., 2700+ reactions) using software like CHEMKIN. Include pathways for H-abstraction from the methylamino group and ester decomposition.
- Validation: Compare simulated vs. experimental laminar burning velocities. Sensitivity analysis identifies rate-limiting steps (e.g., RO isomerization) .
Q. How does stereochemistry influence the reactivity of this compound in enzymatic interactions?
Methodological Answer:
- Chiral Analysis: Use enantioselective HPLC or circular dichroism to resolve (R)- and (S)-isomers. For example, (R)-isomers may exhibit higher binding affinity to enzymes like lipases .
- Biological Assays: Compare inhibition constants (K) of enantiomers in enzyme kinetics studies. Computational docking (e.g., AutoDock Vina) predicts binding poses in active sites.
- Case Study: The (R)-enantiomer of a related compound, Ethyl 2-(methylamino)propanoate, showed 3-fold higher activity in acetylcholinesterase inhibition .
Q. What experimental strategies are used to investigate the compound’s potential antimalarial or antiparasitic activity?
Methodological Answer:
- In Vitro Screening: Test against Plasmodium falciparum (IC) or Leishmania cultures. Use structural analogs (e.g., pyrazole derivatives) as positive controls .
- Mechanistic Probes: Radiolabel the methylamino group to track metabolic incorporation.
- Synergy Studies: Combine with known inhibitors (e.g., chloroquine) to assess additive effects. Dose-response curves and isobologram analysis quantify interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
